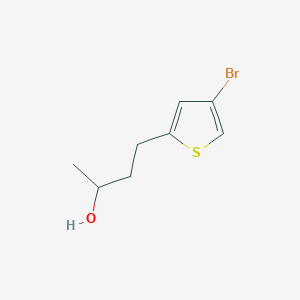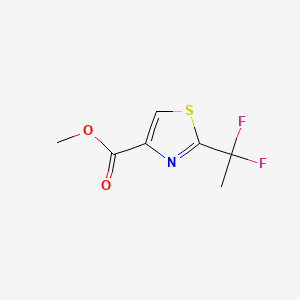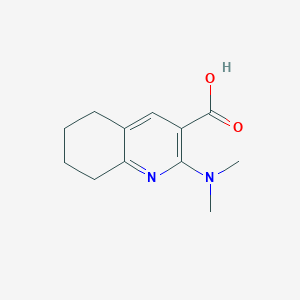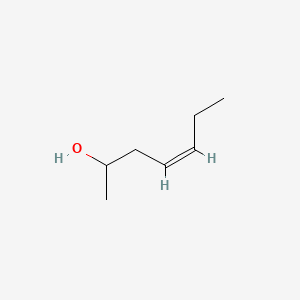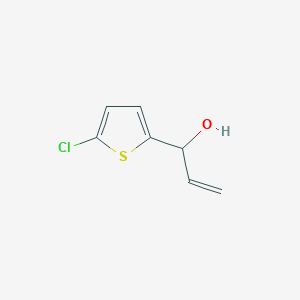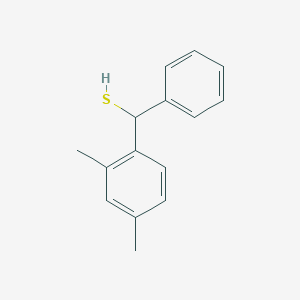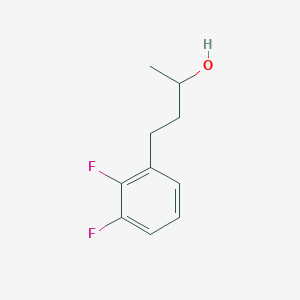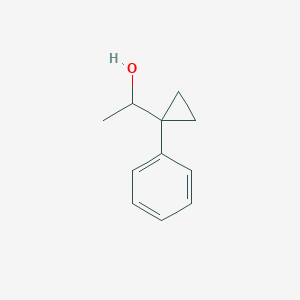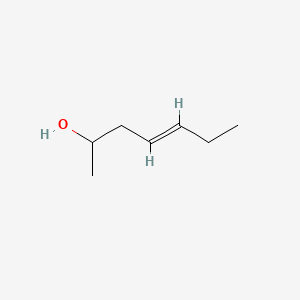
4-Hepten-2-ol, (4E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-hepten-2-one: is an organic compound with the molecular formula C7H12O. It is a type of unsaturated ketone, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-4-hepten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the trans isomer.
Industrial Production Methods: In industrial settings, trans-4-hepten-2-one can be produced through catalytic processes involving the selective hydrogenation of heptadienone. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-4-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of trans-4-hepten-2-one can yield heptanol, with common reducing agents including sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trans-4-hepten-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in biological pathways and its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of various consumer products.
Wirkmechanismus
The mechanism of action of trans-4-hepten-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s double bond and carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions that modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Trans-4-hepten-2-one can be compared with other similar compounds, such as:
Trans-2-hepten-1-ol: An unsaturated alcohol with similar structural features but different functional groups.
Heptanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Heptanoic acid: A saturated carboxylic acid derived from the oxidation of trans-4-hepten-2-one.
Uniqueness: Trans-4-hepten-2-one is unique due to its combination of an unsaturated carbon chain and a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
58927-81-4 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |
InChI-Schlüssel |
KZUFTCBJDQXWOJ-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/CC(C)O |
Kanonische SMILES |
CCC=CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


